molecular formula C16H16O4S B5664235 2-(mesitylsulfonyl)benzoic acid

2-(mesitylsulfonyl)benzoic acid

Cat. No. B5664235
M. Wt: 304.4 g/mol
InChI Key: GKZLEVUTNBLQMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(mesitylsulfonyl)benzoic acid and its derivatives involves various chemical processes. While specific information on the synthesis of 2-(mesitylsulfonyl)benzoic acid is not detailed in the provided papers, general methods for synthesizing benzoic acid derivatives have been explored. For example, benzoic acids are synthesized through C–H bond functionalization, as seen in the study by Li et al. (2016) where a general protocol for meta-C–H olefination of benzoic acid derivatives is described, utilizing molecular oxygen as the terminal oxidant (Li, Cai, Ji, Yang, & Li, 2016).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been the subject of various studies. For example, Aarset et al. (2006) investigated the structures of benzoic acid and 2-hydroxybenzoic acid using electron diffraction and theoretical calculations, providing insights into the conformations and bonding of these molecules (Aarset, Page, & Rice, 2006).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, reflecting their diverse properties. Studies like that of Kennard et al. (1982), which explored the crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid, provide insights into the reactivity and interaction potential of such compounds (Kennard, Smith, & Katekar, 1982).

Physical Properties Analysis

The physical properties of 2-(mesitylsulfonyl)benzoic acid, like its derivatives, can be inferred from studies on similar compounds. For instance, Muthu & Paulraj (2013) conducted a combined experimental and theoretical study on 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, revealing important aspects of its physical properties (Muthu & Paulraj, 2013).

Chemical Properties Analysis

The chemical properties of benzoic acid derivatives are multifaceted. Research like that by Rublova et al. (2017), which investigated the synthesis and molecular-electronic structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, provides insights into the chemical behavior of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

properties

IUPAC Name

2-(2,4,6-trimethylphenyl)sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)16(17)18/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZLEVUTNBLQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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